[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate is a complex organic compound with a fused ring structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and acetylation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine: Shares a similar core structure but lacks the furo ring and phenyl acetate group.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different ring fusion pattern and functional groups.
Uniqueness
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
371945-23-2 |
---|---|
Molekularformel |
C17H11N3O4 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H11N3O4/c1-9(21)23-11-5-2-4-10(8-11)15-19-13-12-6-3-7-18-17(12)24-14(13)16(22)20-15/h2-8H,1H3,(H,19,20,22) |
InChI-Schlüssel |
XSYKXUQWNJCURR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.